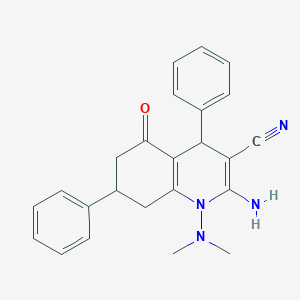
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides and has a complex molecular structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of specific enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, such as protein kinase B (Akt), which are involved in cell signaling pathways that contribute to cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been extensively studied in scientific research. This compound has been found to modulate the expression of specific genes and proteins that play a key role in various biological processes, such as inflammation, cell proliferation, and apoptosis. It has also been shown to have an impact on neurotransmitter systems in the brain, which may contribute to its potential therapeutic applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability for purchase from commercial suppliers. However, there are also limitations to its use, such as its relatively high cost, its potential toxicity, and the need for specialized equipment and expertise to handle and analyze this compound.
Orientations Futures
There are several future directions for research on 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. These include further studies on its potential therapeutic applications, such as in the treatment of neurodegenerative disorders, and its mechanisms of action. There is also a need for research on the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. In addition, there is a need for the development of new synthetic methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. The initial step involves the preparation of 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, which is then reacted with 2-fluorophenylamine to form the intermediate product. This intermediate product is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
Nom du produit |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C30H25FN2O4 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H25FN2O4/c1-17-27(30(35)33-22-10-6-5-9-21(22)31)28(19-11-12-25-26(15-19)37-16-36-25)29-23(32-17)13-20(14-24(29)34)18-7-3-2-4-8-18/h2-12,15,20,28,32H,13-14,16H2,1H3,(H,33,35) |
Clé InChI |
GETNRMBLIVDPIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC=CC=C6F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC=CC=C6F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)


